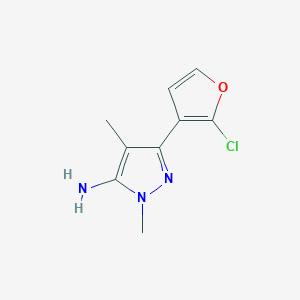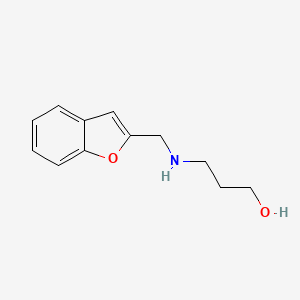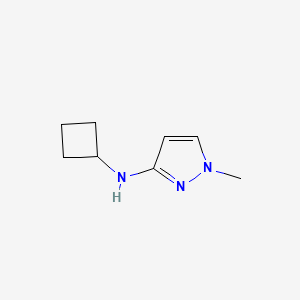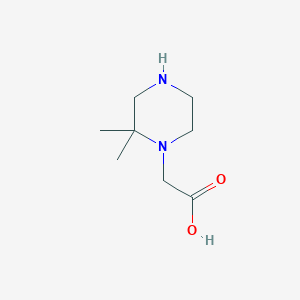
3-(Furan-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-3-yl)butan-2-ol is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of furan with butanal in the presence of a suitable catalyst. This reaction typically proceeds via an aldol condensation followed by reduction to yield the desired product. Another method involves the use of furan-3-carbaldehyde and a Grignard reagent, followed by hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon or platinum oxide are commonly used to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-(Furan-3-yl)butan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-(Furan-3-yl)butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 3-(Furan-3-yl)butan-2-one.
Reduction: 3-(Furan-3-yl)butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Furan-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of polymers and resins.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of flavoring agents, fragrances, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it may act by disrupting cell membrane integrity or interfering with enzyme activity, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propenoic acid: This compound has a similar furan ring structure but differs in the presence of a propenoic acid group.
Furan-2-carbaldehyde: Another furan derivative with an aldehyde group instead of a butanol chain.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, commonly used in the production of bio-based chemicals.
Uniqueness
3-(Furan-3-yl)butan-2-ol is unique due to its specific combination of a furan ring and a butanol chain, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(furan-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-6(7(2)9)8-3-4-10-5-8/h3-7,9H,1-2H3 |
InChI Key |
SOCDWYAUUZWHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=COC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)






![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13290025.png)





